molecular formula C7H17NO2 B13250512 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol

4-Amino-1-methoxy-2,3-dimethylbutan-2-ol

Cat. No.: B13250512
M. Wt: 147.22 g/mol
InChI Key: ARUAOQJAEZRRHH-UHFFFAOYSA-N
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Description

4-Amino-1-methoxy-2,3-dimethylbutan-2-ol: is an organic compound with the molecular formula C7H17NO2 It is a derivative of butanol, featuring an amino group, a methoxy group, and two methyl groups attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and methoxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced reactors and purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which are valuable in the development of new materials and chemical processes.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine: The medicinal applications of this compound include its use in the synthesis of pharmaceutical compounds. Its derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

  • 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol
  • 4-((2,3-dimethylbutan-2-yl)amino)benzamide
  • 3-(Dimethylamino)-1,2-propanediol

Comparison: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol is unique due to its specific combination of functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, its methoxy group provides additional stability and solubility, while the amino group enhances its ability to form derivatives with diverse biological activities.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

4-amino-1-methoxy-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C7H17NO2/c1-6(4-8)7(2,9)5-10-3/h6,9H,4-5,8H2,1-3H3

InChI Key

ARUAOQJAEZRRHH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(COC)O

Origin of Product

United States

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